Lipophilicity (LogP) of 1-(3-Fluorophenyl)pyrrolidin-3-ol vs. 1-(4-Fluorophenyl)pyrrolidin-3-ol
The octanol-water partition coefficient (LogP) is a critical parameter for predicting passive membrane permeability and CNS penetration. For the target compound, 1-(3-Fluorophenyl)pyrrolidin-3-ol, the experimental LogP is 1.46 . In contrast, the 4-fluoro isomer (1-(4-Fluorophenyl)pyrrolidin-3-ol) exhibits a higher LogP of 1.8 . This difference is attributable to the distinct electronic and steric effects of the fluorine atom's position on the aromatic ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)pyrrolidin-3-ol (LogP = 1.8) |
| Quantified Difference | ΔLogP = -0.34 |
| Conditions | Calculated/predicted physicochemical property |
Why This Matters
The lower LogP of the 3-fluoro isomer indicates reduced lipophilicity, which can be advantageous for achieving better aqueous solubility and a more favorable pharmacokinetic profile compared to the more lipophilic 4-fluoro analog.
